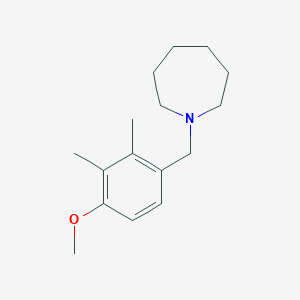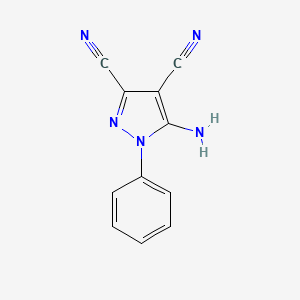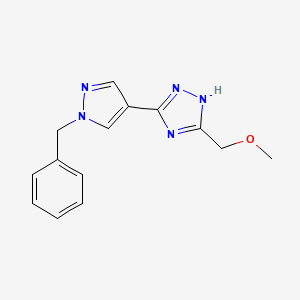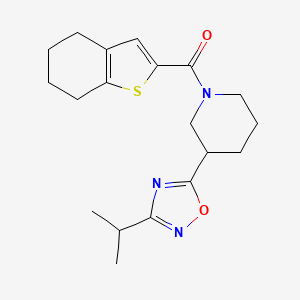![molecular formula C19H20ClN5 B5685788 5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5685788.png)
5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent and selective inhibitor of a specific protein, which makes it an important tool for studying the role of this protein in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of 5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine involves the inhibition of a specific protein by binding to its active site. This protein is a member of the protein kinase family, which plays a key role in cell signaling pathways. By inhibiting this protein, this compound disrupts these pathways and affects various cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively. Inhibition of the target protein has been shown to affect cell growth, differentiation, and survival in various cell types. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine in lab experiments include its potency and selectivity for the target protein, which allows for specific inhibition and study of its effects. However, limitations include potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
For the study of 5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine include further investigation of its effects on various cellular processes and disease models. Additionally, the development of more potent and selective inhibitors of the target protein may lead to new therapeutic options for a variety of diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine has been described in the literature. The method involves the reaction of 2-chloronicotinonitrile with 1-(2-pyridinylmethyl)-1H-imidazole-2-carbaldehyde in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with 1-(3-chloropropyl)piperidine to yield the final product.
Applications De Recherche Scientifique
5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine has been used extensively in scientific research to study the role of a specific protein in various physiological and pathological processes. This protein is involved in cell signaling pathways that are important for the regulation of cell growth, differentiation, and survival. By inhibiting this protein, researchers can study its effects on these processes and identify potential therapeutic targets for various diseases.
Propriétés
IUPAC Name |
5-chloro-2-[3-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5/c20-16-6-7-18(23-12-16)24-10-3-4-15(13-24)19-22-9-11-25(19)14-17-5-1-2-8-21-17/h1-2,5-9,11-12,15H,3-4,10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCSKCLABQBQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)Cl)C3=NC=CN3CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)


![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)


![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)


![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)
![methyl 3-(3-methylbutyl)-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5685786.png)
![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
